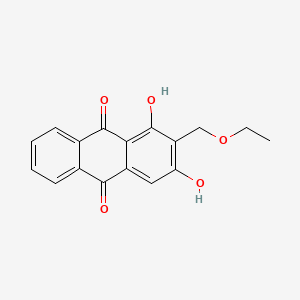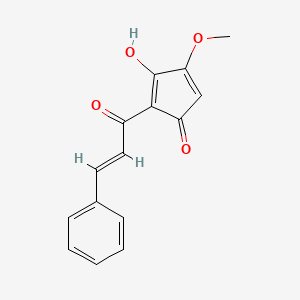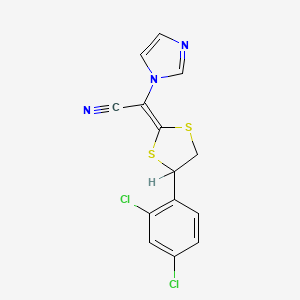
ルリコナゾール, (+/-)-
概要
説明
Luliconazole, (+/-)-, is a topical antifungal agent used primarily to treat fungal infections such as interdigital tinea pedis, tinea cruris, and tinea corporis. It was approved by the FDA in November 2013 and is marketed under the brand name Luzu. Luliconazole is also approved in Japan. The compound is known for its broad-spectrum antifungal activity and high potency against dermatophytes such as Trichophyton rubrum and Epidermophyton floccosum .
科学的研究の応用
Luliconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying imidazole-based antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: Used in the treatment of various fungal infections, including athlete’s foot, jock itch, and ringworm.
Industry: Employed in the formulation of topical creams and gels for antifungal treatments
作用機序
Target of Action
Luliconazole primarily targets the enzyme lanosterol demethylase . This enzyme plays a crucial role in the synthesis of ergosterol , a major component of fungal cell membranes . By inhibiting this enzyme, Luliconazole disrupts the production of ergosterol, thereby affecting the integrity and function of the fungal cell membrane .
Mode of Action
Luliconazole’s antifungal activity is thought to be due to its interaction with lanosterol demethylase . By inhibiting this enzyme, Luliconazole prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane . As a result, the structure and function of the cell membrane are altered, which inhibits the growth and proliferation of the fungi .
Biochemical Pathways
The primary biochemical pathway affected by Luliconazole is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of fungal cell membranes . By inhibiting the enzyme lanosterol demethylase, Luliconazole disrupts this pathway, leading to a deficiency of ergosterol in the cell membrane . This disruption affects the cell membrane’s function and structure, leading to the death of the fungal cells .
Pharmacokinetics
Luliconazole is administered topically, and its absorption into the systemic circulation is minimal . Clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL occurred in 16.9 ± 9.39 hours . These properties contribute to Luliconazole’s high bioavailability at the site of application and its minimal systemic side effects .
Result of Action
The primary molecular effect of Luliconazole is the inhibition of lanosterol demethylase, leading to a decrease in ergosterol synthesis . This results in alterations in the fungal cell membrane, leading to cell death . On a cellular level, Luliconazole kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes .
Action Environment
The efficacy and stability of Luliconazole can be influenced by various environmental factors. For instance, the solubility of Luliconazole can be enhanced by certain coformers, leading to improved bioavailability and absorption . Additionally, the formulation of Luliconazole, such as in nanostructured lipid carriers, can overcome challenges like low aqueous solubility, skin retention, and penetration, thereby enhancing its dermal bioavailability and effectiveness in drug delivery .
生化学分析
Biochemical Properties
It is thought to inhibit the enzyme lanosterol demethylase . Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes .
Cellular Effects
Luliconazole, (+/-)-, kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes .
Molecular Mechanism
Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes .
Temporal Effects in Laboratory Settings
It is known that Luliconazole, (+/-)-, is administered topically, and after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) .
Dosage Effects in Animal Models
It is known that Luliconazole, (+/-)-, is used in the treatment of tinea infections in humans .
Metabolic Pathways
It is known that Luliconazole, (+/-)-, is thought to inhibit the enzyme lanosterol demethylase , which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes .
Transport and Distribution
It is known that Luliconazole, (+/-)-, is administered topically .
Subcellular Localization
It is known that Luliconazole, (+/-)-, is administered topically and is thought to alter the synthesis of fungi cell membranes .
準備方法
Synthetic Routes and Reaction Conditions: Luliconazole can be synthesized through a series of chemical reactions involving the formation of an imidazole ring and the incorporation of a dichlorophenyl group. One common method involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of luliconazole typically involves large-scale synthesis using similar reaction pathways as described above. The process includes steps such as solvent removal through filtration, distillation, evaporation, centrifugation, spray drying, and freeze drying to obtain the final product .
化学反応の分析
Types of Reactions: Luliconazole undergoes various chemical reactions, including:
Oxidation: Luliconazole can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: Luliconazole can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Luliconazole is unique among antifungal agents due to its high potency and broad-spectrum activity. Similar compounds include:
Clotrimazole: Another imidazole antifungal used to treat fungal infections.
Miconazole: An imidazole antifungal with a similar mechanism of action.
Ketoconazole: A broad-spectrum antifungal that also inhibits lanosterol demethylase.
Compared to these compounds, luliconazole has shown superior efficacy in treating dermatophyte infections and has a lower minimum inhibitory concentration (MIC) against various fungal strains .
特性
IUPAC Name |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101530-21-6 | |
| Record name | Luliconazole, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LULICONAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JA16R08FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Luliconazole, (+/-) is an imidazole antifungal agent that inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.
ANone: The inhibition of ergosterol biosynthesis by Luliconazole, (+/-) triggers a cascade of detrimental effects within fungal cells, including:
- Arrest of cell growth and proliferation: Ultimately, these effects culminate in fungal cell death. []
A: The molecular formula of Luliconazole, (+/-) is C18H14Cl2N2O3, and its molecular weight is 377.22 g/mol. [, ]
A: Yes, research has employed UV spectrophotometry to characterize and quantify Luliconazole, (+/-). The maximum absorbance (λmax) of Luliconazole, (+/-) in methanol and water was found to be 297 nm. [, , ]
A: Luliconazole, (+/-) exhibits low aqueous solubility, which can impact its bioavailability and efficacy. [, , ] Researchers have explored various strategies to enhance its solubility, including the use of: * Niosomes: These microscopic vesicles encapsulate the drug, improving its solubility and permeability. [, ] * Penetration enhancers: These agents facilitate drug transport across the skin barrier. [, , ]
A: Luliconazole, (+/-) demonstrates potent in vitro activity against a broad spectrum of dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species. [, , , , , ] Studies consistently show that it exhibits lower minimum inhibitory concentrations (MICs) compared to other commonly used antifungal agents, such as terbinafine, itraconazole, and fluconazole. [, , , , ]
ANone: Yes, researchers have extensively evaluated Luliconazole, (+/-) in various animal models of fungal infections, including:
- Guinea pig tinea pedis model: Studies have demonstrated its efficacy in treating and preventing tinea pedis infections, with superior drug retention in the stratum corneum compared to terbinafine. [, ]
- Guinea pig onychomycosis model: Research using this model highlights the long-lasting preventive effects of Luliconazole, (+/-) against Trichophyton mentagrophytes infections. []
- Mouse glioma-initiating cell model: Interestingly, Luliconazole, (+/-) has also shown promising in vitro and ex vivo activity against glioma-initiating cells in a mouse model. []
A: Although limited data exists specifically on cross-resistance patterns with Luliconazole, (+/-), its mechanism of action targeting ergosterol biosynthesis raises concerns about potential cross-resistance with other azole antifungals. [] Further research is necessary to elucidate the extent and clinical relevance of cross-resistance, which can inform treatment choices and mitigate the development of multi-drug resistant fungal strains.
ANone: Researchers primarily rely on:
- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), allows for sensitive and specific quantification of Luliconazole, (+/-) in various matrices, including biological samples and pharmaceutical formulations. [, , , ]
- UV spectrophotometry: This method offers a simple and cost-effective approach for quantifying Luliconazole, (+/-) in bulk and pharmaceutical formulations, particularly during routine analysis. [, , , ]
ANone: Researchers are actively exploring innovative drug delivery systems to overcome the limitations of conventional formulations and enhance Luliconazole, (+/-) efficacy:
- Niosomal gels: These formulations encapsulate the drug within niosomes, microscopic vesicles composed of non-ionic surfactants and cholesterol, to improve solubility, skin permeability, and sustained release. [, ]
- Nail lacquers: This approach aims to provide a sustained release of Luliconazole, (+/-) directly to the nail plate for the treatment of onychomycosis. Formulations often incorporate penetration enhancers to facilitate drug permeation through the nail barrier. [, , ]
- Deep eutectic mixtures: These systems utilize a combination of a hydrogen bond donor and acceptor to form a liquid mixture with enhanced drug solubility and permeability. This approach shows promise for topical drug delivery. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



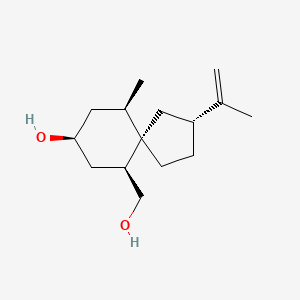
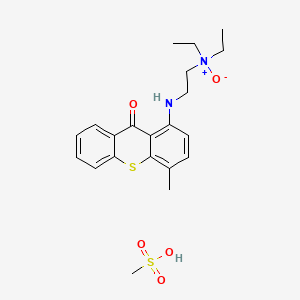
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)




